molecular formula C10H17NO4 B2370814 Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate CAS No. 362480-40-8

Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate

Cat. No.: B2370814
CAS No.: 362480-40-8
M. Wt: 215.249
InChI Key: MJFSLXMVQQOYMI-RNLVFQAGSA-N
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Description

Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate can be synthesized through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The synthesis includes steps such as hydrogenation, hydrolysis, and cyclization to form the desired compound . Another method involves the stereoselective synthesis from L-serine, utilizing C-H insertion of alkylidenecarbene .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.

Scientific Research Applications

Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may act as an agonist or antagonist in receptor-mediated processes, affecting cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of both amino and ester functional groups. This combination allows for diverse reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

dimethyl (1S,3R)-5-aminocyclohexane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-8H,3-5,11H2,1-2H3/t6-,7+,8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFSLXMVQQOYMI-DHBOJHSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CC(C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CC(C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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